![molecular formula C16H16ClN5O B5673763 1-(3-chloro-4-methylphenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)amino]-1H-imidazol-5-ol](/img/structure/B5673763.png)
1-(3-chloro-4-methylphenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)amino]-1H-imidazol-5-ol
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Overview
Description
The introduction of 1-(3-chloro-4-methylphenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)amino]-1H-imidazol-5-ol involves complex synthetic pathways and structural analogs within imidazole and pyridine derivatives. The chemical is a part of a broader class of compounds that have been explored for various chemical and biological activities due to their unique structural framework and reactive sites. This class includes various imidazo[1,2-a]pyridines and related structures, which are synthesized for their potential activities and structural characteristics (Lis, Traina, & Huffman, 1990).
Synthesis Analysis
The synthesis of related compounds typically involves multiple steps, including the formation of intermediate compounds, ring-chain tautomerizations, and rearrangements. For example, the synthesis of related imidazo[1,2-a]pyridines involves heating specific precursor compounds like amino-imidazole and carboxylic acid esters to form intermediate structures that eventually lead to the target compounds (Lis, Traina, & Huffman, 1990).
Molecular Structure Analysis
The molecular structure of compounds similar to 1-(3-chloro-4-methylphenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)amino]-1H-imidazol-5-ol and their derivatives is characterized by the presence of imidazo and pyrimidinone frameworks. These structures have been analyzed through various spectroscopic methods, including UV-vis, FT-IR, and NMR techniques, to understand the arrangement of atoms and the electronic environment within the molecule (Dhanalakshmi et al., 2018).
Chemical Reactions and Properties
The chemical reactions involving similar compounds include cyclodehydration, alkylation under basic conditions, and substitution reactions on the pyrimidine ring. These reactions exhibit the chemical versatility and reactivity of the imidazo[1,2-a]pyridine core under various conditions (Edstrom, Wei, & Gordon, 1994).
Physical Properties Analysis
The physical properties of these compounds, such as melting points, solubility, and crystalline structure, have been investigated to understand their behavior in different environments. The crystalline structures, in particular, provide insights into the molecular arrangement and potential intermolecular interactions within the solid state (Dhanalakshmi et al., 2018).
Chemical Properties Analysis
The chemical properties of imidazo[1,2-a]pyridines and related compounds focus on their reactivity, potential interaction with other chemicals, and stability under different conditions. This includes their behavior in acidic and basic environments, their potential for undergoing various chemical reactions, and their reactivity towards different reagents (Edstrom, Wei, & Gordon, 1994).
properties
IUPAC Name |
3-(3-chloro-4-methylphenyl)-2-[(4,6-dimethylpyrimidin-2-yl)amino]imidazol-4-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN5O/c1-9-4-5-12(7-13(9)17)22-14(23)8-18-16(22)21-15-19-10(2)6-11(3)20-15/h4-8,23H,1-3H3,(H,18,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXJCWLLYGNSLBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=CN=C2NC3=NC(=CC(=N3)C)C)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chloro-4-methylphenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)amino]-1H-imidazol-5-ol |
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